N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide

Description

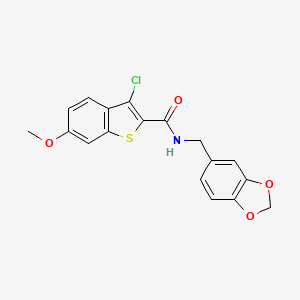

N-(1,3-Benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with chlorine (Cl) and methoxy (OCH₃) groups at positions 3 and 6, respectively.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4S/c1-22-11-3-4-12-15(7-11)25-17(16(12)19)18(21)20-8-10-2-5-13-14(6-10)24-9-23-13/h2-7H,8-9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZJPJFXGFQAQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the formation of the benzothiophene core. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and solvent choice are crucial for achieving high yields.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over reaction parameters. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency. Purification steps, such as recrystallization or chromatography, are integrated into the process to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are common choices.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: Biologically, N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide has shown promise in various assays. It can act as a ligand for certain receptors, making it useful in studying biological pathways and drug discovery.

Medicine: In the medical field, this compound is explored for its therapeutic potential. Its structural similarity to other bioactive molecules makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer research.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties may enhance the performance of these materials.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to downstream effects. The exact pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

Key Observations:

- Nitro vs. Methoxy Groups: The nitro-substituted analog (C₁₈H₁₃ClN₂O₅S) has a higher molecular weight (404.82 vs.

- Core Heterocycle Differences: Replacing the benzothiophene core with quinazoline (C₁₇H₁₅N₃O₃) reduces molecular weight and introduces a nitrogen-rich heterocycle, which is a hallmark of kinase inhibitors like gefitinib .

Table 1. Structural and Molecular Comparison

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C18H14ClNO4S

- Molecular Weight : 375.8 g/mol

- Structure : The compound features a benzothiophene core with substituents that contribute to its biological properties.

Research indicates that compounds similar to this compound often exhibit their biological effects through modulation of specific signaling pathways. In particular, the compound may interact with protein kinases, which are crucial in regulating cell proliferation and survival.

Case Study: Src Family Kinases (SFKs)

A related compound has shown high selectivity for Src family kinases (SFKs), which are implicated in cancer progression. For instance, AZD0530, a compound structurally similar to the one , has demonstrated potent inhibitory effects on c-Src and Abl kinases at low concentrations. This suggests that this compound may also exhibit similar properties, potentially leading to anti-cancer effects through the inhibition of these kinases .

Anticancer Potential

Studies have highlighted the anticancer potential of benzothiophene derivatives. These compounds have been found to inhibit tumor growth in various models:

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| AZD0530 | c-Src | <0.01 | |

| N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy... | TBD | TBD |

The exact IC50 values for this compound are yet to be fully characterized; however, its structural analogs indicate promising activity against cancer cells.

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics. For example, AZD0530 has a half-life of approximately 40 hours, allowing for sustained therapeutic effects . Understanding the pharmacokinetics of this compound will be crucial for its development as a therapeutic agent.

Safety Profile

Preliminary toxicity assessments indicate that compounds within this class may possess low cytotoxicity while maintaining potent biological activity. This safety profile is essential for further clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.